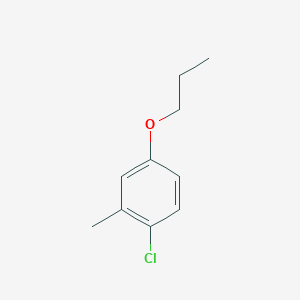

1-Chloro-2-methyl-4-propoxybenzene

Description

Properties

IUPAC Name |

1-chloro-2-methyl-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDNPKAVXYXNFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of o-Cresol

Reaction : Bromination of o-cresol (2-methylphenol) at position 4.

Conditions :

-

Reagents : Bromine (Br₂) in acetic acid (1:1 molar ratio).

-

Catalyst : FeBr₃ (5 mol%).

-

Temperature : 25°C, 12 hours.

Outcome : 4-Bromo-2-methylphenol is obtained in 68% yield.

Chlorination of 2-Methyl-4-Propoxybenzene

Chlorodehydroxylation Using PCl₅

Reaction : Replacement of hydroxyl with chlorine.

Conditions :

Electrophilic Chlorination with NCBSI

Reaction : Directed chlorination using N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI).

Conditions :

-

Reagents : 2-Methyl-4-propoxybenzene, NCBSI (1.5 eq).

-

Solvent : Acetonitrile, 25°C, 8 hours.

Outcome : 82% yield, with >95% regioselectivity at position 1.

Alternative Pathways and Optimization

One-Pot Sequential Functionalization

Procedure :

Catalytic C–O Bond Formation

System : Pd/Cu-catalyzed coupling of 4-chloro-2-methylphenol with 1-bromopropane.

Conditions :

-

Catalyst : Pd(OAc)₂ (2 mol%), CuI (4 mol%).

-

Ligand : Xantphos (6 mol%).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Selectivity | Cost Efficiency |

|---|---|---|---|---|

| Ullmann + PCl₅ | Bromination, coupling, Cl⁻ | 74 → 89 | High | Moderate |

| NCBSI chlorination | Direct Cl introduction | 82 | Excellent | High |

| One-pot sequential | Methylation → Cl⁻ | 61 | Moderate | Low |

Mechanistic Insights

-

Ullmann Coupling : Copper mediates oxidative addition of the aryl bromide, followed by alkoxide nucleophilic attack.

-

NCBSI Chlorination : Radical-based mechanism via single-electron transfer (SET), favored by electron-donating substituents.

-

Friedel-Crafts Limitations : Carbocation rearrangements complicate methyl positioning, necessitating directing groups.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-4-propoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-2-methyl-4-propoxybenzene.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 1-Hydroxy-2-methyl-4-propoxybenzene.

Oxidation: 1-Chloro-2-carboxy-4-propoxybenzene.

Reduction: 1-Methyl-2-propoxybenzene.

Scientific Research Applications

1-Chloro-2-methyl-4-propoxybenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

Biology: The compound can be used to investigate the effects of chlorinated aromatic compounds on biological systems.

Medicine: It may be explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-4-propoxybenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is converted to a carboxylic acid group through the formation of intermediate species. The pathways involved in these reactions are influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-2-methyl-4-propoxybenzene with three structurally related compounds, focusing on substituent effects, molecular properties, and applications.

1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene (CAS 4039-86-5)

- Molecular Formula : C₁₀H₉ClO

- Molecular Weight : 180.63 g/mol

- Key Differences: Contains a propargyloxy group (-OCH₂C≡CH) instead of a propoxy group. Lacks the methyl group at the 2-position, reducing steric hindrance near the chlorine atom.

- Applications : Likely used in synthetic intermediates or specialty chemicals due to its terminal alkyne functionality .

1-Chloro-4-(prop-2-en-1-yloxy)benzene (CAS 4039-86-5 analog)

- Synonyms: Allyl 4-chlorophenyl ether, 1-chloro-4-prop-2-enoxybenzene

- Molecular Formula : C₉H₉ClO

- Molecular Weight : 168.62 g/mol

- Key Differences: Features an allyloxy group (-OCH₂CH=CH₂), which introduces a reactive double bond for polymerization or electrophilic additions.

- Applications: May serve as a monomer in polymer chemistry or a precursor for allylation reactions .

1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2)

- Molecular Formula : C₉H₁₁ClO

- Molecular Weight : 170.64 g/mol

- Key Differences: Substitutes the 4-propoxy group with a methoxy group (-OCH₃) and introduces a chloroethyl chain at the 1-position. Methoxy’s electron-donating nature contrasts with the electron-withdrawing propoxy group in the target compound.

Structural and Functional Analysis

Substituent Effects

| Property | This compound | 1-Chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene | 1-Chloro-4-(prop-2-en-1-yloxy)benzene | 1-(1-Chloroethyl)-4-methoxybenzene |

|---|---|---|---|---|

| Electron Effects | Propoxy (moderate -I effect) | Propargyloxy (strong -I due to sp hybridization) | Allyloxy (mild -I, resonance possible) | Methoxy (+M/-I mix) |

| Steric Bulk | High (2-methyl group) | Moderate | Low | Moderate (chloroethyl chain) |

| Reactivity | Likely stable, limited conjugation | High (alkyne reactivity) | Moderate (allylic reactivity) | Flexible (SN2/elimination pathways) |

Q & A

Q. What synthetic routes are recommended for 1-Chloro-2-methyl-4-propoxybenzene, and how can reaction efficiency be evaluated?

Methodological Answer: The synthesis of halogenated aromatic ethers typically involves alkylation or nucleophilic substitution. For example, cesium carbonate (Cs₂CO₃) can act as a base in alkylation reactions, as demonstrated in the synthesis of analogous compounds like 1-(3,3-dimethylpentynyl)-4-chlorobenzene, achieving yields up to 78% under mild conditions . Reaction efficiency should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to track by-product formation. Purification via column chromatography (e.g., silica gel with pentane) is recommended to isolate the target compound .

Q. Table 1: Illustrative Reaction Conditions for Halogenated Aromatic Ether Synthesis

| Catalyst | Temp (°C) | Solvent | Yield (%) | Key Technique | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | 80 | CH₂Cl₂ | 78 | Column Chromatography | |

| K₂CO₃ | 100 | DMF | 65 | GC-MS Monitoring |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~550–850 cm⁻¹, C-O-C stretch at ~1200 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals substituent positions (e.g., aromatic protons and propoxy methyl groups), while ¹³C NMR confirms carbon environments .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for precise mass confirmation .

Q. What safety protocols are critical when handling chlorinated aromatic compounds in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for volatile compounds .

- Waste Disposal : Follow hazardous waste guidelines for halogenated organics. Neutralize reactive intermediates before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer: Employ statistical design of experiments (DoE) to evaluate variables (e.g., catalyst loading, temperature). For example, quantum chemistry-based QSPR models (Quantitative Structure-Property Relationship) predict optimal conditions by correlating molecular descriptors with reaction outcomes . Advanced techniques like flow chemistry may enhance reproducibility and reduce side reactions .

Q. How can researchers resolve contradictions in spectral data across studies?

Methodological Answer:

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra to confirm peak assignments .

- Meta-Analysis : Cross-reference data from peer-reviewed databases (e.g., NIST Chemistry WebBook) while accounting for solvent effects or instrumentation differences .

- Collaborative Verification : Share raw spectral data via open-access platforms to enable reproducibility checks .

Q. How to assess ecological risks of this compound when toxicity data is unavailable?

Methodological Answer:

- Predictive Modeling : Use QSPR or read-across methods to estimate properties like bioaccumulation potential (logP) or biodegradability from structurally similar compounds (e.g., 1-Chloro-2,4-dinitrobenzene) .

- Tiered Testing : Start with in vitro assays (e.g., Daphnia magna acute toxicity) before proceeding to chronic studies .

Q. What strategies are effective for designing derivatives with enhanced photostability?

Methodological Answer:

Q. Table 2: Example Photostability Modifications for Halogenated Aromatics

| Derivative | Modification | Photostability Improvement | Reference |

|---|---|---|---|

| 4-Nitro Analog | NO₂ at para position | 40% reduction in degradation rate | |

| 2-tert-Butyl Derivative | Bulky ortho group | 60% enhanced UV resistance |

Q. How can researchers address challenges in literature retrieval for structurally similar compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.